molecular formula C18H17N3O2S B2767344 (E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421586-94-8

(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2767344
CAS No.: 1421586-94-8
M. Wt: 339.41
InChI Key: QZLBRZWQVCLHTJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-((1-(3-(Thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a piperidine core linked to a nicotinonitrile moiety and a (E)-3-(thiophen-2-yl)acryloyl group, a structure suggestive of potential kinase inhibitory activity . Researchers can investigate its application in developing therapies for various diseases, particularly cancers characterized by dysregulated kinase signaling pathways . The compound's mechanism of action is hypothesized to involve interaction with the ATP-binding site of specific protein kinases, thereby modulating downstream signaling cascades critical for cell proliferation and survival . Provided for Research Use Only, this product is strictly not intended for diagnostic or therapeutic applications. Researchers should conduct thorough in vitro and in vivo studies to fully elucidate this compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Key Research Applications: • Kinase Inhibition Studies: Serves as a lead compound for screening and rational design of novel kinase inhibitors . • Oncology Research: Potential for investigating efficacy in tyrosine-kinase-inhibitor-resistant malignancies and other cancers . • Chemical Biology: A valuable tool for studying cellular signaling pathways and target validation. • Structure-Activity Relationship (SAR) Exploration: The modular structure allows for synthetic modification to optimize potency and selectivity . NOTE: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

6-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c19-12-14-3-5-17(20-13-14)23-15-7-9-21(10-8-15)18(22)6-4-16-2-1-11-24-16/h1-6,11,13,15H,7-10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBRZWQVCLHTJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperidine ring: This step often involves the hydrogenation of pyridine derivatives or the cyclization of appropriate amines.

    Coupling reactions: The thiophene and piperidine rings are then coupled using reagents such as acyl chlorides or anhydrides.

    Introduction of the nicotinonitrile moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is functionalized with a nitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidinylamines.

    Substitution: Piperidinyl derivatives with various functional groups.

Scientific Research Applications

(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The nicotinonitrile moiety can act as a nucleophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Compound 8 :

Name: 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile Structure: Nicotinonitrile core with pyrazole, fluorophenyl, and naphthyl groups. Synthesis: Multi-component reaction involving pyrazole-carbaldehyde, acetylated naphthalene, and cyanoacetate derivatives . Key Features:

  • Bulky naphthyl group enhances hydrophobicity (logP ≈ 5.2 estimated).
  • Hydroxy and fluorophenyl groups may contribute to cytotoxicity (reported but unquantified in ).
    Molecular Weight : 560.60 g/mol .

Compound 18 :

Name: 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)-2-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)nicotinonitrile Structure: Similar to Compound 8 but with an additional trifluoromethyl-pyrazole-thiophene substituent. Yield: 82% (dark yellow powder, m.p. unreported) . Key Features:

  • Trifluoromethyl group increases metabolic resistance.

Benzylpiperidine-Nicotinate Derivatives

Structure: 6-((n-Benzylpiperidin-4-yl)alkylamino)-5-cyano-2-methyl-4-phenylnicotinates. Synthesis: Nucleophilic substitution between chloronicotinate and amino-benzylpiperidine derivatives . Key Features:

  • Aminoalkyl linker instead of ether (oxy) linkage in the target compound.
  • Benzyl group may enhance blood-brain barrier penetration.

Adamantyl-Sulfanyl Nicotinonitriles

Examples :

  • 6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
  • 6-(1-Adamantyl)-2-[(2-piperidinoethyl)sulfanyl]nicotinonitrile Key Features:
  • Adamantyl group confers extreme hydrophobicity (logP > 6 estimated).
  • Sulfanyl linkages may improve redox stability .

Pharmacological and Physicochemical Properties

Compound Core Substituents Molecular Weight (g/mol) Noted Activity Reference
Target Compound Nicotinonitrile Thiophene-acryloyl, piperidin-4-yloxy ~395.45 (estimated) Not reported -
Compound 8 Nicotinonitrile Pyrazole, naphthyl, fluorophenyl 560.60 Cytotoxic (qualitative)
Adamantyl-Sulfanyl Derivative Nicotinonitrile Adamantyl, trifluoromethyl, sulfanyl ~480.50 (estimated) No bioactivity reported
Benzylpiperidine-Nicotinate Nicotinonitrile Benzylpiperidine, aminoalkyl, phenyl ~450.00 (estimated) Not reported

Key Observations :

Cytotoxicity : Compound 8’s naphthyl and fluorophenyl groups correlate with cytotoxic effects, suggesting that bulky aromatic substituents may enhance activity . The target compound’s thiophene-acryloyl group could similarly modulate apoptosis pathways.

Solubility: The target compound’s ether linkage (vs. aminoalkyl or sulfanyl groups) may improve aqueous solubility compared to adamantyl derivatives .

Metabolic Stability : Trifluoromethyl and adamantyl groups in analogs suggest strategies to resist oxidative metabolism, which could inform future derivatization of the target compound .

Biological Activity

The compound (E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of 372.46 g/mol. The structure includes a thiophene moiety, a piperidine ring, and a nicotinonitrile unit, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key areas of interest include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways.
  • Receptor Interaction : The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine moiety can form hydrogen bonds with polar residues.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It interacts with specific receptors, potentially influencing signal transduction pathways.

Study 1: Synthesis and Evaluation

A study conducted on the synthesis and biological evaluation of similar compounds demonstrated that derivatives with thiophene rings exhibited significant anti-cancer properties. The study highlighted the importance of the thiophene structure in enhancing biological activity against cancer cell lines .

Study 2: Mechanistic Insights

Further research focused on the mechanistic insights into how compounds with similar structures interact with cellular targets. It was found that modifications in the piperidine ring could enhance binding affinity to target proteins, suggesting a structure-activity relationship that could be exploited for drug development .

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionInhibits key metabolic enzymes
Receptor InteractionEngages with specific receptors
Anti-Cancer PropertiesSignificant effects on various cancer cell lines
Structural ModificationsEnhancements in binding affinity through structural changes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where a nicotinonitrile derivative (e.g., 6-chloro-5-cyano-2-methyl-4-phenylnicotinate) reacts with a piperidinyl-amine intermediate. Key steps include:

  • Refluxing in THF/EtOH (3:1 v/v) or acetonitrile with triethylamine as a base .
  • Purification via flash chromatography (n-hexane/ethyl acetate gradients) .
    • Optimization : Solvent polarity, reaction time (e.g., 65 hours for complete substitution), and stoichiometric ratios (1.2:1 amine:nicotinonitrile) are critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., piperidine methine at δ 3.5–4.5 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 379) .
  • X-ray Crystallography : Resolves crystal packing (orthorhombic Pbca space group) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. How can preliminary biological activity be assessed for this compound?

  • Approach :

  • In vitro assays : Enzymatic inhibition studies (e.g., acetylcholinesterase/butyrylcholinesterase) using Ellman’s method .
  • Molecular docking : Preliminary docking with proteins (PDB IDs) to predict binding affinities. Use AutoDock Vina with AMBER force fields for energy minimization .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data be resolved during structure elucidation?

  • Resolution Strategies :

  • Multi-technique validation : Cross-validate NMR data with high-resolution MS and X-ray results to address discrepancies (e.g., unexpected NOE correlations vs. crystallographic symmetry) .
  • SHELX refinement : Use SHELXL for disorder modeling (e.g., thiophene ring disorder) and hydrogen-bonding parameter adjustments (DFIX commands) .

Q. What strategies improve molecular docking accuracy for predicting target interactions?

  • Advanced Methods :

  • Ensemble docking : Account for protein flexibility by docking against multiple receptor conformations (e.g., MD-sampled structures) .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification (e.g., thiophene vs. furan analogs) .
    • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme assays .

Q. How can stereochemical purity (E/Z isomerism) be ensured during synthesis?

  • Control Measures :

  • Reaction conditions : Use non-polar solvents (e.g., toluene) and low temperatures to favor kinetic control of the E-isomer .
  • Analytical validation : Combine NOESY (nuclear Overhauser effect) with HPLC (chiral columns) to confirm isomer ratios .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Challenges :

  • Disordered moieties : Thiophene or acryloyl groups may exhibit positional disorder due to rotational flexibility .
  • Hydrogen bonding variability : Weak C–H···π interactions complicate electron density maps .
    • Solutions :
  • SHELXL refinement : Apply PART commands to model disorder and restraints (e.g., SIMU for thermal motion) .
  • High-resolution data : Collect data at 100 K to reduce thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.